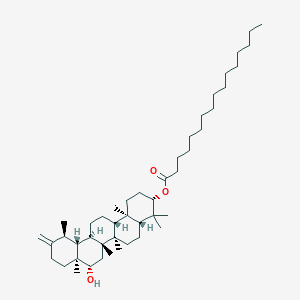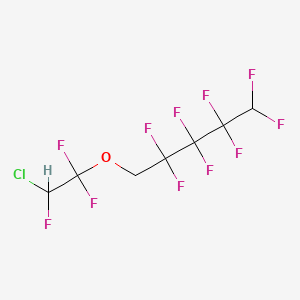![molecular formula C21H12N6 B13422059 2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)
2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene is a complex macrocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate heptacyclic framework, which includes multiple nitrogen atoms and conjugated double bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene typically involves multi-step organic reactions. The process begins with the formation of smaller cyclic intermediates, which are then linked together through a series of condensation and cyclization reactions. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the heptacyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions tailored to the compound’s unique structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered electronic properties .
科学的研究の応用
2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene: Known for its potent inhibitory effects on specific kinases.
(16E)-14-methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene: Exhibits selective inhibition of cyclin-dependent kinases and other enzymes.
特性
分子式 |
C21H12N6 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
2,9,11,18,20,27-hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene |
InChI |
InChI=1S/C21H12N6/c1-4-10-16-13(7-1)22-19-25(16)20-23-15-9-3-6-12-18(15)27(20)21-24-14-8-2-5-11-17(14)26(19)21/h1-12H |
InChIキー |
JCTYEDJLEPLOAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C4=NC5=CC=CC=C5N4C6=NC7=CC=CC=C7N36 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


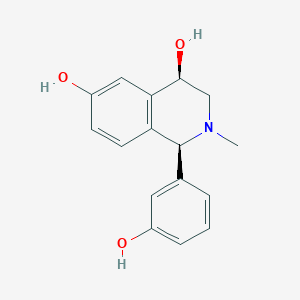
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)


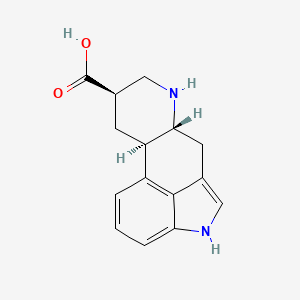
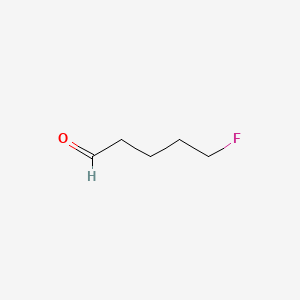
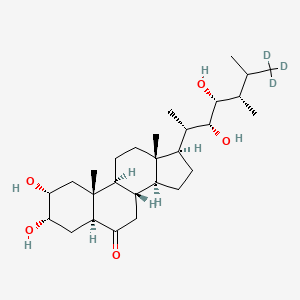
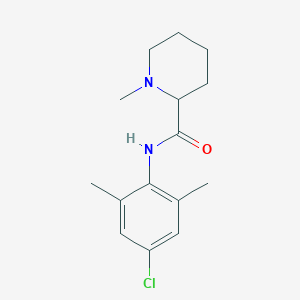
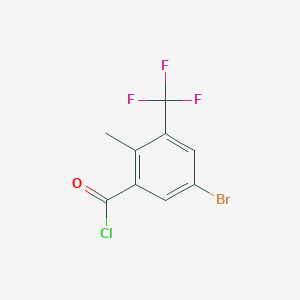
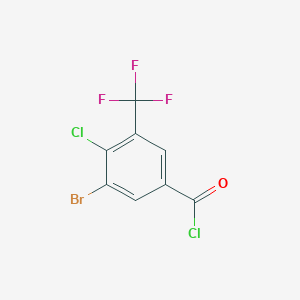
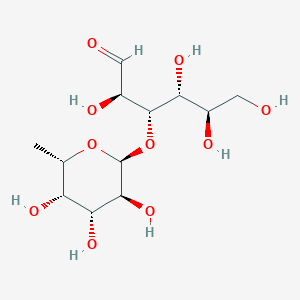
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
